2-(2-Iodophenyl)propane-1,3-diol
Description
Contextual Significance of 2-Substituted 1,3-Propanediols in Organic Chemistry
Propanediols, particularly the 1,3-isomer, are organic compounds containing two hydroxyl (-OH) groups. wikipedia.orgnih.gov These diols are valuable building blocks in the synthesis of various polymers, such as polytrimethylene terephthalate, and also find use as solvents and antifreeze agents. wikipedia.orgnih.gov The presence of a substituent at the 2-position of the propane-1,3-diol backbone, as in the case of 2-(2-Iodophenyl)propane-1,3-diol, introduces a point of structural diversity that can be exploited to create more complex molecules. For instance, 2-amino-1,3-propanediol (B45262) derivatives are recognized as useful pharmaceuticals, particularly as immunosuppressants. google.comwipo.int The synthesis of these substituted propanediols can be achieved through various methods, often involving multi-step reaction sequences. google.comchemicalbook.com
The Strategic Role of Aryl Halides, Particularly Iodides, in Modern Synthetic Transformations
Aryl halides, and aryl iodides in particular, are of paramount importance in modern organic synthesis. fiveable.menih.gov The carbon-iodine bond in aryl iodides is relatively weak, making the iodine atom a good leaving group in nucleophilic aromatic substitution reactions. fiveable.me More significantly, aryl iodides are key substrates in a wide array of transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Stille couplings. fiveable.me These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. fiveable.meacs.org The development of new methods for the synthesis of aryl iodides, such as C-H iodination, continues to be an active area of research. nih.govacs.orgchinesechemsoc.org Furthermore, aryl iodides have found applications in electrochemistry, where they can act as organo-mediators in electrosynthesis, offering a metal-free alternative for certain transformations. researchgate.net
Overview of Research Trajectories Pertaining to Dihydric Alcohols
Dihydric alcohols, also known as diols or glycols, are a class of organic compounds that are essential in various industries. Research in this area is driven by their versatility in applications ranging from automotive fluids and pharmaceuticals to textiles and cosmetics. A significant trend is the development of bio-based production methods for diols like 1,3-propanediol (B51772), which offers a more sustainable alternative to traditional petrochemical routes. nih.govresearchgate.net The global market for diols and polyhydric alcohols is expanding, fueled by increasing demand in the automotive and pharmaceutical sectors. Ongoing research focuses on improving the efficiency of both chemical and biological synthesis methods and exploring new applications for these versatile compounds. nih.govelsevier.com
Academic Research Objectives and Scope for this compound
While specific research objectives for this compound are not extensively detailed in publicly available literature, its structure suggests several potential avenues of investigation. The primary objective would likely be to utilize this compound as a building block in organic synthesis. The presence of both hydroxyl groups and an aryl iodide moiety allows for a range of chemical modifications. For example, the diol functionality could be protected while the aryl iodide is used in a cross-coupling reaction, followed by deprotection and further transformation of the diol. Alternatively, the diol could be converted into other functional groups, and the aryl iodide could be used to introduce the phenylpropane-1,3-diol unit into a larger molecule. The scope of research would encompass the development of synthetic routes to this compound and the exploration of its reactivity in various chemical transformations.
Structure-Reactivity Correlations in Iodinated Aryl-Propanediol Systems
The reactivity of this compound is intrinsically linked to its structure. The presence of the iodine atom on the aromatic ring activates it for participation in cross-coupling reactions. The electronic nature of the substituents on the aromatic ring can influence the reactivity of the C-I bond. fiveable.me The propane-1,3-diol portion of the molecule contains two primary hydroxyl groups, which can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The relative positioning of the aryl iodide and the propanediol (B1597323) side chain can also lead to interesting intramolecular reactions or conformational preferences that influence reactivity. Studies on related hypervalent iodine reagents have shown that both electronic and steric factors of the aryl iodide core can significantly impact reaction outcomes. frontiersin.org
Chemical and Physical Properties of this compound
The available data for this compound provides some key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁IO₂ | cymitquimica.combldpharm.combldpharm.com |
| Molecular Weight | 278.09 g/mol | cymitquimica.combldpharm.combldpharm.com |
| CAS Number | 1493854-02-6 | bldpharm.combldpharm.com |
| MDL Number | MFCD27991594 | bldpharm.combldpharm.com |
This data is based on information from chemical suppliers and databases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-iodophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNKZEDEFONGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)CO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2 Iodophenyl Propane 1,3 Diol and Its Congeners
Precursor-Based Synthesis Strategies
Precursor-based strategies offer efficient routes to 2-(2-Iodophenyl)propane-1,3-diol by leveraging readily available starting materials and established chemical transformations.
Derivatization from Phenylpropanediol Scaffolds
One of the most direct methods for the synthesis of this compound involves the derivatization of a 2-phenyl-1,3-propanediol (B123019) scaffold. This approach is advantageous as the core propanediol (B1597323) structure is already in place, simplifying the synthetic sequence. The key transformation in this strategy is the introduction of an iodine atom at the ortho position of the phenyl ring.
A series of 2-substituted 2-aminopropane-1,3-diols have been synthesized and evaluated for their biological activities. nih.gov The introduction of a phenyl ring into the alkyl chain of the lead compound was a key modification. nih.gov The potency of these compounds was found to be dependent on the position of the phenyl ring within the alkyl side chain, with a two-carbon tether between the quaternary carbon and the phenyl ring being optimal. nih.gov
Regioselective Halogenation Approaches (e.g., iodination)
The regioselective introduction of an iodine atom onto an aromatic ring is a critical step in many synthetic pathways for this compound. Various iodination reagents and conditions have been developed to achieve high selectivity, particularly for the ortho position.
While many iodination reagents exhibit high para-selectivity for phenols, anisoles, and anilines, specific conditions can favor ortho-iodination. nih.gov For instance, the iodination of 3,5-dichlorophenol (B58162) using NaH/I2 can produce the corresponding 2-iodo derivative in moderate yield. nih.gov Silver salts, such as AgSbF6 in combination with I2, have shown high regioselectivity for the ortho-iodination of certain substituted phenols. nih.gov Another approach involves the use of thallium trifluoroacetate (B77799) in trifluoroacetic acid followed by reaction with potassium iodide, which has been shown to yield 2-iodoestrogens as the major product. nih.gov A recently developed reagent, N1,N3,N5-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate, has demonstrated high reactivity and regioselectivity in the iodination of phenolic compounds. mdpi.com
| Reagent/System | Substrate | Key Features | Reference |
| NaH/I2 | 3,5-dichlorophenol | Moderate yield of 2-iodo product | nih.gov |
| AgSbF6/I2 | Substituted phenols | High ortho-selectivity | nih.gov |
| Thallium trifluoroacetate/KI | Estrone/Estradiol acetate | Major product is 2-iodoestrogen | nih.gov |
| N1,N3,N5-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate | Phenolic compounds | High reactivity and regioselectivity | mdpi.com |
Reduction of Malonate Derivatives and Related Esters
A versatile and widely employed strategy for the synthesis of 1,3-diols involves the reduction of corresponding malonate esters. This method allows for the introduction of various substituents at the 2-position of the propanediol skeleton prior to the reduction step.
The reduction of substituted malonates can be achieved using various reducing agents. Lithium aluminum hydride is a powerful reagent that effectively reduces diethyl cyclohexylmalonate to 2-cyclohexylpropane-1,3-diol (B3050461) in high yield. researchgate.net A milder and efficient alternative is the use of sodium borohydride (B1222165) in combination with bromine, which generates borane-dimethoxyethane in situ. researchgate.net This system reduces a wide range of malonate derivatives to the corresponding 1,3-diols in high yields and shorter reaction times. researchgate.net Sodium aluminum hydride has also been reported as an effective reducing agent for substituted malonates, offering an alternative to lithium-based hydrides. google.com The synthesis of 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol, a related compound, involves the reduction of a diethylacetamido malonate derivative using sodium borohydride in the presence of calcium acetate. google.com
| Reducing Agent/System | Substrate Type | Key Features | Reference |
| Lithium aluminum hydride | Diethyl cyclohexylmalonate | High yield (95%) | researchgate.net |
| Sodium borohydride/Bromine | Malonate derivatives | Milder conditions, high yields, shorter reaction times | researchgate.net |
| Sodium aluminum hydride | Substituted malonates | Alternative to lithium-based hydrides | google.com |
| Sodium borohydride/Calcium acetate | Diethylacetamido malonate derivative | Used in the synthesis of a Fingolimod precursor | google.com |
Catalytic Hydrogenation of Nitro-Substituted Aromatic Precursors
The catalytic hydrogenation of a nitro-substituted aromatic precursor is a key transformation for introducing an amino group, which can be a precursor to other functionalities or a desired feature in the final molecule. This method is particularly relevant for the synthesis of analogs of this compound where an amino group is present on the phenyl ring.
The catalytic hydrogenation of aromatic nitro compounds is an industrially significant reaction. google.com The process typically employs hydrogen gas and a noble metal catalyst (e.g., palladium, platinum) or a nickel or cobalt catalyst. google.comuctm.edu The addition of catalytic amounts of vanadium compounds can prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products. google.com The reaction can be carried out in various solvents, with ethanol (B145695) and isopropanol (B130326) being suitable choices. uctm.edu The hydrogenation of 2-nitro-2-phenyl-1,3-propanediol to 2-amino-2-phenyl-1,3-propanediol can be achieved using palladium on calcium carbonate as a catalyst. google.com
De Novo Construction of the this compound Core
De novo synthesis strategies build the core structure of this compound from simpler, achiral starting materials, offering flexibility in the introduction of substituents.
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) provide an efficient means of constructing complex molecules in a single step by combining three or more starting materials. While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of MCRs can be applied to the synthesis of related 2-aryl-1,3-propanediol structures. A general approach could involve the reaction of an aryl aldehyde, formaldehyde, and a nucleophile in a domino reaction sequence.
Functional Group Interconversions Leading to the Diol Moiety
A primary strategy for constructing the 1,3-diol functionality in this compound involves the reduction of dicarbonyl compounds or their derivatives. A highly effective and common precursor is a malonic ester derivative, specifically diethyl 2-(2-iodophenyl)malonate.
The conversion of this malonate ester to the corresponding diol is typically achieved through reduction. Powerful reducing agents are required to convert the ester groups to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this transformation, capable of reducing esters to alcohols efficiently. imperial.ac.uk The reaction proceeds by nucleophilic acyl substitution, where the hydride anion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a second hydride attack on the resulting aldehyde intermediate to furnish the primary alcohol. Both ester groups of the malonate are reduced to yield the 1,3-diol.
Another suitable reagent for this reduction is Diisobutylaluminium hydride (DIBAL-H). imperial.ac.uk While DIBAL-H can be used to selectively reduce esters to aldehydes at low temperatures, using an excess of the reagent at ambient or elevated temperatures leads to the formation of the alcohol. imperial.ac.uk
A general representation of this key functional group interconversion is the reduction of diethyl phenylmalonate to 2-phenyl-1,3-propanediol, a compound structurally similar to the target molecule. chemicalbook.com This transformation highlights the viability of the reduction of malonic esters as a reliable route to 2-aryl-1,3-propanediols. chemicalbook.com
| Precursor | Reagent | Product | Key Transformation |
| Diethyl 2-(2-iodophenyl)malonate | Lithium Aluminum Hydride (LiAlH₄) or excess DIBAL-H | This compound | Ester to Alcohol Reduction |
Cyclization and Ring-Opening Methodologies
Alternative to direct functional group interconversions, the 1,3-diol motif can be installed through cyclization and subsequent ring-opening reactions. A prominent example involves the use of epoxides as key intermediates.
One such strategy could involve the synthesis of an appropriate epoxide precursor which, upon nucleophilic ring-opening, generates the diol framework. For instance, the ring-opening of a substituted oxetane, a four-membered cyclic ether, can lead to a 1,3-diol. However, a more common and versatile approach involves the use of epoxy alcohols. These can be generated and then undergo further reactions to install the 1,3-diol system. orgsyn.org
A powerful method for the formation of cyclic ethers is the oxonium-Prins cyclization. imperial.ac.uk This reaction involves the intramolecular addition of an alkene to an oxonium ion. While often used for synthesizing tetrahydrofurans (five-membered rings) and tetrahydropyrans (six-membered rings), variations of this chemistry can be envisioned to construct precursors that can be subsequently converted to 1,3-diols.
More directly, the ring-opening of epoxides is a foundational method for diol synthesis. youtube.com For example, the controlled monoaddition of a nucleophile to a bis-epoxide can yield an epoxy alcohol. orgsyn.org This intermediate can then be converted to a 1,3-diol through various synthetic manipulations, including a second nucleophilic ring-opening. orgsyn.org This provides a high degree of control over the substitution pattern of the final diol.
Stereoselective Synthesis of Enantiopure this compound
The synthesis of single-enantiomer forms of this compound is of significant interest, as chirality is a key feature in many biologically active molecules. nih.gov Several strategies have been developed to achieve this, including the desymmetrization of prochiral precursors, the use of asymmetric catalysis, chiral auxiliaries, and biocatalytic methods.
Enantioselective Desymmetrization of Prochiral 2-Aryl-1,3-Propanediols
A highly efficient and elegant approach to obtaining enantiomerically enriched 1,3-diols is the enantioselective desymmetrization of a prochiral diol. researchgate.netnih.govacs.org In this strategy, the starting material, the achiral this compound, possesses two enantiotopic hydroxyl groups. A chiral catalyst is used to selectively functionalize only one of these hydroxyl groups, thereby creating a chiral center and breaking the symmetry of the molecule.
A notable advancement in this area is the use of a bench-stable chiral 9-hydroxy-9,10-boroxarophenanthrene catalyst. researchgate.netnih.govacs.orgdicp.ac.cnorganic-chemistry.org This catalyst, in combination with a benzylic electrophile, facilitates the highly enantioselective mono-O-alkylation of a range of 2-aryl-1,3-propanediols. nih.govacs.org The reaction proceeds through a defined chair-like six-membered anionic complex between the diol and the hemiboronic catalyst, which effectively shields one of the two prochiral hydroxyl groups. researchgate.netdicp.ac.cnorganic-chemistry.org This methodology has been shown to be effective for substrates with halogen substituents on the aryl ring and can afford the monoalkylated products with high enantiomeric ratios, often 95:5 or greater. dicp.ac.cn The resulting chiral monoether can then be carried forward in a synthesis or the protecting group can be removed to yield the enantiopure diol.
| Catalyst Type | Reaction | Substrate Scope | Enantioselectivity (er) |
| Chiral 9-hydroxy-9,10-boroxarophenanthrene | Enantioselective mono-O-alkylation | 2-Aryl-1,3-propanediols (including halogenated derivatives) | ≥ 95:5 |
Asymmetric Catalysis in Diol Formation and Functionalization
Asymmetric catalysis is a cornerstone of modern organic synthesis and offers several routes to enantiopure 1,3-diols. nih.gov Beyond the desymmetrization approach mentioned previously, asymmetric reactions can be used to construct the diol framework itself.
One powerful method is the asymmetric aldol (B89426) reaction. researchgate.net This reaction can be used to create chiral β-hydroxy ketones, which are direct precursors to 1,3-diols. For instance, a proline-derived organocatalyst in the presence of an additive like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) can catalyze the asymmetric aldol reaction to produce chiral 1,3-keto alcohols with excellent enantiomeric excess (>99% ee). researchgate.net Subsequent stereoselective reduction of the ketone functionality, for example using a chiral oxazaborolidine reagent, can then furnish the desired chiral 1,3-diol with high diastereomeric and enantiomeric purity. researchgate.net
Asymmetric hydrogenation is another key technology. The Noyori asymmetric hydrogenation of 1,3-diketones can produce syn-1,3-diols with high enantioselectivity. orgsyn.org This method provides a direct route to the chiral diol core structure.
Chiral Auxiliary-Mediated Approaches
The use of a chiral auxiliary is a classical and reliable strategy for controlling stereochemistry. wikipedia.org In this approach, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical outcome of subsequent reactions. After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
For the synthesis of a chiral 1,3-diol, one could employ a chiral auxiliary to control an alkylation or an aldol reaction. For example, chiral oxazolidinones, introduced by David A. Evans, are widely used auxiliaries. wikipedia.org An N-acyl oxazolidinone can be enolized and then reacted with an electrophile, such as an alkyl halide or an aldehyde. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective bond formation. In the context of synthesizing this compound, a suitable strategy would involve the asymmetric aldol reaction of an acetate-derived N-acyl oxazolidinone with 2-iodobenzaldehyde. Subsequent reductive cleavage of the auxiliary would yield the chiral 1,3-diol.
Another example of a chiral auxiliary is trans-2-phenylcyclohexanol, which has been used in ene reactions. wikipedia.org The temporary attachment of such auxiliaries allows for the introduction of chirality in a predictable manner. rcsi.com
Enzymatic or Biocatalytic Transformations
Enzymes are highly efficient and selective chiral catalysts that operate under mild conditions. Biocatalysis offers a green and powerful alternative for the synthesis of enantiopure compounds, including chiral diols. magtech.com.cn
One common biocatalytic strategy is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used for the enantioselective acylation of racemic this compound. This would result in a mixture of the acylated (R)-enantiomer (for example) and the unreacted (S)-enantiomer, which could then be separated.
A more advanced approach is the asymmetric reduction of a prochiral ketone. For instance, the asymmetric bioreduction of a β-hydroxy ketone, an intermediate that can be formed via an aldol reaction, can lead to the desired chiral 1,3-diol. Alcohol dehydrogenases are a class of enzymes capable of performing such reductions with high enantioselectivity. researchgate.net Specifically, glycerol (B35011) dehydrogenase has been shown to catalyze the enantioselective reduction of α-hydroxy ketones to the corresponding (R)-1,2-diols with high enantiomeric excess. researchgate.net Similar enzymatic systems could be applied to the reduction of a suitable keto-precursor to this compound.
Furthermore, enzymatic deacylation can be employed. Lipases can catalyze the regioselective and sometimes enantioselective removal of acyl groups. researchgate.net This can be used in a desymmetrization strategy on a prochiral di-acylated 1,3-diol or in a kinetic resolution of a racemic mono-acylated diol.
| Biocatalytic Method | Enzyme Class | Transformation | Outcome |
| Kinetic Resolution | Lipase | Enantioselective acylation of a racemic diol | Separation of enantiomers |
| Asymmetric Reduction | Alcohol Dehydrogenase | Reduction of a prochiral β-hydroxy ketone | Formation of a single enantiomer of the diol |
| Desymmetrization | Hydrolase/Lipase | Enantioselective deacylation of a di-acylated prochiral diol | Formation of a chiral mono-acylated diol |
Protecting Group Chemistry and Strategies for Diol Functionalities
In the multistep synthesis of this compound and its analogs, the two hydroxyl groups must often be masked to allow for selective reactions elsewhere in the molecule or to prevent intramolecular reactions. The choice of a suitable protecting group is critical and depends on its stability to the planned reaction conditions and the ease with which it can be removed. jocpr.com For 1,3-diols, cyclic acetals are the most common and effective class of protecting groups, forming stable six-membered rings (1,3-dioxanes). chem-station.comyoutube.com
The formation of these cyclic acetals typically involves reacting the diol with an aldehyde or ketone under acidic catalysis. learncbse.in For instance, reacting this compound with benzaldehyde (B42025) forms a benzylidene acetal (B89532), while reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) yields an isopropylidene acetal (acetonide). uchicago.eduyoutube.com Benzylidene acetals are often preferred for 1,3-diols as they form thermodynamically stable six-membered rings where the phenyl group can occupy an equatorial position to minimize steric strain. uchicago.edu
| Protecting Group | Reagent(s) | Typical Conditions | Stability Profile |
| Benzylidene Acetal | Benzaldehyde, PhCHO | TsOH (cat.), Toluene, Dean-Stark | Stable to base, nucleophiles, and mild oxidants; Labile to acid, hydrogenolysis. bham.ac.uk |
| Isopropylidene Acetal (Acetonide) | Acetone or 2,2-Dimethoxypropane | TsOH (cat.) or other acid catalyst | Stable to base and mild reagents; Very labile to aqueous acid. youtube.comuchicago.edu |
| Silyl (B83357) Ethers (e.g., TBS, TIPS) | R₃SiCl (e.g., TBSCl, TIPSCl) | Imidazole, DMF | Stable to many non-acidic/non-fluoride conditions; Cleaved by acid or fluoride (B91410) ions. numberanalytics.com |
Orthogonal Protection Schemes
Orthogonal protection is a powerful strategy in complex organic synthesis that allows for the selective removal of one protecting group in the presence of others. wikipedia.org This is achieved by choosing protecting groups that are cleaved under distinct, non-interfering conditions. numberanalytics.com While this compound itself has limited functional groups requiring orthogonal protection, its congeners or more complex derivatives might.
For example, a synthetic intermediate could possess the 1,3-diol and a phenolic hydroxyl group on the aromatic ring. In such a case, an orthogonal strategy is essential. The 1,3-diol could be protected as a benzylidene acetal, which is stable to a wide range of conditions but can be removed via hydrogenolysis or strong acid. The phenolic hydroxyl could be protected as a silyl ether, such as a tert-butyldimethylsilyl (TBS) ether. The TBS group is stable to the conditions used for hydrogenolysis but can be selectively cleaved using a fluoride source like tetra-n-butylammonium fluoride (TBAF). numberanalytics.com This allows the chemist to unmask and react with the phenol (B47542) without affecting the protected diol, and vice-versa.
| Orthogonal Set | Protecting Group 1 (e.g., for Diol) | Deprotection 1 | Protecting Group 2 (e.g., for Phenol) | Deprotection 2 |
| Acid vs. Fluoride | Isopropylidene Acetal | H₃O⁺ | TBS Ether | TBAF |
| Hydrogenolysis vs. Base | Benzylidene Acetal | H₂, Pd/C | Acetate Ester | K₂CO₃, MeOH |
| Hydrogenolysis vs. Fluoride | Benzyl (B1604629) Ether (Bn) | H₂, Pd/C | TIPS Ether | HF-Pyridine |
Selective Deprotection Methodologies
The removal of a protecting group, or deprotection, must be high-yielding and clean, without affecting other parts of the molecule. The methodology is dictated by the nature of the protecting group itself.
Cyclic Acetals (Benzylidene, Isopropylidene): These groups are most commonly removed by acid-catalyzed hydrolysis. organic-chemistry.org Treatment with aqueous acid (e.g., dilute HCl or H₂SO₄) or an acid catalyst in a wet solvent will hydrolyze the acetal to regenerate the diol and the corresponding aldehyde or ketone. learncbse.inorganic-chemistry.org The lability of acetals to acid can be tuned; for example, acetonides are generally more acid-sensitive than benzylidene acetals. uchicago.edu
Benzylidene Acetals (Reductive Cleavage): In addition to acidic hydrolysis, benzylidene acetals can be cleaved reductively. Reagents like diisobutylaluminium hydride (DIBAL-H) or hydrogenolysis (H₂ over a palladium catalyst) can be used. youtube.comresearchgate.net This method is particularly useful as it can lead to the formation of a mono-protected diol where one hydroxyl is protected as a benzyl ether, offering a route to further selective functionalization. researchgate.net
Silyl Ethers: Silyl protecting groups are typically removed using a source of fluoride ions, which form a very strong silicon-fluoride bond. chem-station.com Reagents such as tetra-n-butylammonium fluoride (TBAF), hydrofluoric acid (HF), or triethylamine (B128534) trihydrofluoride (Et₃N·3HF) are effective. numberanalytics.com
| Protecting Group | Deprotection Reagent(s) | Conditions | Comments |
| Benzylidene Acetal | Aqueous HCl or H₂SO₄ | Mild heating | Standard hydrolysis. organic-chemistry.org |
| H₂, Pd/C | Room temp, atmospheric pressure | Reductive cleavage, can yield mono-benzyl ether. youtube.com | |
| Isopropylidene Acetal | Dilute aqueous acid (e.g., AcOH/H₂O) | Room temperature | Highly acid-labile. uchicago.edu |
| tert-Butyldimethylsilyl (TBS) Ether | Tetrabutylammonium fluoride (TBAF) | THF, Room temperature | Very common and selective method. numberanalytics.com |
Optimization of Reaction Conditions and Process Development for Scalability
Transitioning a synthetic route from a laboratory setting to a large-scale industrial process requires meticulous optimization of reaction conditions and robust process development. pharmafeatures.comapicule.com This ensures the synthesis is not only efficient and high-yielding but also safe, cost-effective, and reproducible. mt.com For a molecule like this compound, which might be an intermediate in the synthesis of an active pharmaceutical ingredient (API), these considerations are paramount. pharmacompass.com
Key parameters that are scrutinized and optimized during process development include:
Temperature: Reaction temperature can significantly affect reaction rates, selectivity, and impurity formation. For exothermic processes, such as a potential Grignard reaction to form the carbon skeleton, careful temperature control is critical to prevent runaway reactions on a large scale. numberanalytics.com
Solvent: The choice of solvent impacts reagent solubility, reaction kinetics, and ease of product isolation. For scale-up, factors like solvent cost, toxicity, environmental impact, and ease of recovery become major considerations. numberanalytics.com
Reagent Stoichiometry: In the lab, an excess of a reagent may be used to drive a reaction to completion. On a large scale, this can be costly and lead to difficult purifications. Optimization aims to use near-stoichiometric amounts of reagents where possible. numberanalytics.com
Catalyst Loading: For catalyzed reactions, minimizing the amount of catalyst without sacrificing efficiency is a key goal to reduce costs and minimize catalyst residues in the final product.
Mixing and Mass Transfer: What works in a small flask may not work in a large reactor. Ensuring efficient mixing is crucial, especially for heterogeneous reactions (e.g., a Grignard reaction involving solid magnesium), to maintain consistent reaction rates and prevent localized overheating. aiche.org
Process development often employs methodologies like Design of Experiments (DoE) to systematically study the effects of multiple variables simultaneously, allowing for the identification of optimal operating conditions more efficiently. acs.org Furthermore, developing continuous flow processes can offer significant advantages in safety, consistency, and efficiency over traditional batch processing, especially for hazardous reactions like Grignard chemistry.
| Parameter | Laboratory Scale Focus | Scale-Up & Process Development Focus |
| Solvent | Optimal reactivity and solubility | Cost, safety (flashpoint), environmental impact, ease of removal/recycling. numberanalytics.com |
| Temperature | Convenience (e.g., reflux, room temp) | Precise control for safety, impurity profile, and kinetics. numberanalytics.com |
| Reagents | High yield, readily available in lab | Cost, availability at bulk scale, stoichiometry, safety in handling large quantities. pharmafeatures.com |
| Purification | Chromatography is common | Crystallization preferred; avoid chromatography due to cost and solvent waste. |
| Safety | Standard lab precautions | Rigorous hazard analysis (e.g., reaction calorimetry), engineering controls. mt.com |
Chemical Reactivity and Diverse Transformations of 2 2 Iodophenyl Propane 1,3 Diol
Transformations Involving the Aryl Iodide Moiety
The carbon-iodine bond in 2-(2-iodophenyl)propane-1,3-diol is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The high reactivity of the aryl iodide group, compared to other aryl halides, makes it an excellent substrate for numerous catalytic and non-catalytic transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and aryl iodides are highly effective coupling partners due to their susceptibility to oxidative addition to palladium(0) complexes.
The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond between the iodophenyl group and an organoboron compound, typically a boronic acid or ester. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the hydroxyl groups present in this compound. While specific examples with this exact diol are not extensively documented in publicly available literature, the general applicability of the Suzuki reaction to aryl iodides suggests its feasibility. The reaction would proceed via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the 2-aryl-propane-1,3-diol product.
The Sonogashira coupling provides a route to connect the aryl iodide with a terminal alkyne, forming a C(sp)-C(sp2) bond. bldpharm.com This reaction is typically co-catalyzed by copper(I) salts and proceeds under mild, basic conditions. The acetylide, formed from the terminal alkyne, attacks the aryl-palladium intermediate, and subsequent reductive elimination affords the alkynyl-substituted aromatic compound. nih.gov The Sonogashira coupling of this compound would lead to the formation of 2-(2-alkynylphenyl)propane-1,3-diols, which are valuable precursors for the synthesis of various heterocyclic compounds.
The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene. rsc.org This reaction is a powerful method for the synthesis of substituted alkenes. In the context of this compound, an intramolecular Heck reaction could potentially lead to the formation of cyclic structures, such as chromane (B1220400) derivatives, if the diol side chain is appropriately functionalized with an alkene moiety. The reaction of aryl halides with allylic alcohols, a variation of the Heck reaction, can lead to the formation of α,β-unsaturated aldehydes and ketones. nih.gov
Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Product Type | Key Features |
| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | 2-Aryl-propane-1,3-diol | Mild conditions, high functional group tolerance. |
| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | 2-(2-Alkynylphenyl)propane-1,3-diol | Forms C(sp)-C(sp²) bonds, co-catalyzed by copper. bldpharm.com |
| Heck | Alkene (e.g., R-CH=CH₂) | 2-(2-Alkenylphenyl)propane-1,3-diol | Forms C(sp²)-C(sp²) bonds, can be used for intramolecular cyclizations. rsc.org |
Copper-Catalyzed Coupling Reactions (e.g., Ullmann, C-S coupling)
Copper-catalyzed reactions offer a complementary approach to palladium-based methods for the functionalization of the aryl iodide.
The Ullmann condensation is a classic copper-promoted reaction for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. nih.gov The reaction typically requires high temperatures and stoichiometric amounts of copper, although modern protocols often utilize catalytic amounts of copper with appropriate ligands. nih.gov For this compound, an intramolecular Ullmann-type C-O coupling could be a viable strategy for the synthesis of oxygen-containing heterocycles. A highly efficient copper-catalyzed C-O cross-coupling reaction between aryl bromides and aliphatic diols has been developed, where the diol can act as a reactant, ligand, and solvent.
Copper-catalyzed C-S coupling reactions enable the formation of aryl thioethers. These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. An efficient copper(I) iodide catalyzed cross-coupling of diarylzinc reagents with aryl iodides has been shown to proceed under ligand-free conditions.
Nucleophilic Aromatic Substitution Reactions
While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr), the presence of strongly electron-withdrawing groups on the aromatic ring can facilitate this reaction. In the case of this compound, which lacks such activating groups, SNAr reactions are generally not favored under standard conditions. However, under forcing conditions or with very strong nucleophiles, substitution of the iodide may occur.
Halogen-Metal Exchange Reactions and Subsequent Quenching
The carbon-iodine bond can be readily converted to a carbon-metal bond through halogen-metal exchange. This is most commonly achieved using organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting aryllithium species is a powerful nucleophile and can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the ortho position of the propanediol (B1597323) moiety. The rate of exchange follows the trend I > Br > Cl, making aryl iodides ideal substrates.
Table 2: Potential Products from Halogen-Metal Exchange and Quenching
| Electrophile | Product |
| Carbon dioxide (CO₂) | 2-(2-Carboxyphenyl)propane-1,3-diol |
| Aldehydes/Ketones (RCHO/RCOR') | 2-(2-(Hydroxyalkyl)phenyl)propane-1,3-diol |
| Alkyl halides (R-X) | 2-(2-Alkylphenyl)propane-1,3-diol |
| Esters (RCOOR') | 2-(2-Acylphenyl)propane-1,3-diol |
Radical Reactions and Intramolecular Translocations
The aryl iodide bond can undergo homolytic cleavage to generate an aryl radical, which can then participate in various synthetic transformations. Radical cyclization of ortho-alkenylphenyl isocyanides has been used for indole (B1671886) synthesis, demonstrating the utility of radical reactions with ortho-substituted aryl halides. rsc.org While specific radical reactions involving this compound are not well-documented, intramolecular radical cyclization could be a potential pathway for the synthesis of heterocyclic systems if an appropriate radical acceptor is present in the side chain.
Reactions at the Hydroxyl Groups of the Propanediol
The two primary hydroxyl groups of the propanediol chain offer numerous possibilities for derivatization. These reactions are typical for alcohols and can be used to protect the diol functionality, to introduce new functional groups, or to build more complex molecular architectures.
The two hydroxyl groups can be protected to prevent their interference in subsequent reactions targeting the aryl iodide moiety. Common protecting groups for 1,3-diols include the formation of cyclic acetals or ketals, for instance, by reacting the diol with an aldehyde or ketone (e.g., benzaldehyde (B42025) or acetone) under acidic conditions. These protecting groups are generally stable to a wide range of reaction conditions but can be readily removed upon treatment with acid.
The hydroxyl groups can also be converted into other functional groups. For example, they can be esterified with acyl chlorides or carboxylic anhydrides, or etherified with alkyl halides under basic conditions. These derivatizations can be used to modify the physical and chemical properties of the molecule or to introduce points of attachment for further synthetic transformations.
Table 3: Common Reactions at the Hydroxyl Groups
| Reagent(s) | Reaction Type | Product |
| Aldehyde/Ketone, Acid catalyst | Protection | Cyclic Acetal (B89532)/Ketal |
| Acyl chloride/Anhydride, Base | Esterification | Diester |
| Alkyl halide, Base | Etherification | Diether |
Selective Esterification and Etherification
The presence of two primary hydroxyl groups in this compound allows for selective esterification and etherification. These reactions are fundamental in modifying the properties of the molecule, for instance, to synthesize derivatives with specific physical or biological characteristics.
Selective Esterification:
The selective formation of mono- or di-esters can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the acylating agent, the reaction time, and the temperature. The use of protecting groups can also facilitate the selective esterification of one hydroxyl group over the other, although the equivalence of the two primary hydroxyls in this specific molecule makes statistical mixtures likely in the absence of a directing group.
Mono-esterification can be favored by using a sub-stoichiometric amount of the acylating agent (e.g., an acid chloride or anhydride) in the presence of a base.
Di-esterification is typically achieved by using an excess of the acylating agent and more forcing conditions.
Selective Etherification:
Similar to esterification, selective etherification can provide mono- or di-ethers. The Williamson ether synthesis is a common method, involving the deprotonation of the hydroxyl group(s) with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The selectivity can be controlled by the amount of base and alkyl halide used.
For instance, reaction with one equivalent of sodium hydride followed by one equivalent of an alkyl halide would predominantly yield the mono-ether. Using at least two equivalents of base and alkyl halide would lead to the di-ether.
Oxidation Reactions and Mechanistic Pathways
The oxidation of 1,3-diols can yield a variety of products, including hydroxy aldehydes, hydroxy ketones, dicarbonyl compounds, or carboxylic acids, depending on the oxidant and reaction conditions.
Studies on the oxidation of propane-1,3-diol, a related compound, provide insights into the potential reactivity of this compound. The oxidation of propane-1,3-diol with potassium permanganate (B83412) (KMnO4) in an aqueous solution has been shown to produce 3-hydroxy-propanal. ajchem-a.com The reaction follows first-order kinetics with respect to both the diol and the permanganate. ajchem-a.comajchem-a.comresearchgate.net The proposed mechanism involves the formation of a manganate (B1198562) ester as an intermediate, which then decomposes to the final product. ajchem-a.com The negative entropy of activation suggests an ordered transition state. ajchem-a.comresearchgate.net
Another study on the oxidation of propane-1,3-diol, catalyzed by Ag+ ions with peroxydisulphate, also yielded 3-hydroxypropionaldehyde as the initial product. This reaction proceeds through a first-order process.
In the case of this compound, the presence of the iodophenyl group might influence the reaction rate and potentially lead to different products due to steric or electronic effects. However, the primary alcohol groups are expected to be oxidized preferentially under mild conditions. Stronger oxidizing agents could lead to the cleavage of the C-C bond between the hydroxyl-bearing carbons or oxidation to a dicarboxylic acid.
Table 1: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product(s) |
|---|---|
| Mild (e.g., PCC, PDC) | 2-(2-Iodophenyl)-3-hydroxypropanal |
Cyclization Reactions to Form Heterocyclic Systems
The 1,3-diol moiety in this compound is a versatile precursor for the synthesis of various heterocyclic systems, most notably cyclic acetals and ketals.
Formation of Cyclic Acetals and Ketals:
In the presence of an acid catalyst, this compound can react with aldehydes or ketones to form six-membered cyclic acetals or ketals, respectively. These reactions are typically reversible and are driven to completion by the removal of water.
The resulting heterocyclic ring, a 1,3-dioxane (B1201747) derivative, can serve as a protecting group for the diol functionality or can be a key structural feature in more complex molecules. The stereochemistry of the substituents on the dioxane ring can often be controlled by the choice of starting materials and reaction conditions.
Intramolecular Cyclization:
Monomer Incorporation into Polymerization Processes
Diols are common monomers in the synthesis of polyesters and polyurethanes. This compound, with its two primary hydroxyl groups, can participate in step-growth polymerization reactions.
Polyester Synthesis:
The reaction of this compound with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or a diester) would lead to the formation of a polyester. The iodophenyl group would be incorporated as a pendant group on the polymer chain, imparting specific properties to the resulting material, such as increased refractive index, density, and potential for further functionalization at the C-I bond.
Polyurethane Synthesis:
Similarly, this diol can react with a diisocyanate to form a polyurethane. The properties of the resulting polyurethane would be influenced by the presence of the bulky and polarizable iodophenyl group.
The reactivity of the C-I bond also offers a handle for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties.
Reactivity at the Benzylic Methylene or the 2-Position of the Propanediol Backbone
Functionalization via C-H Activation
The development of C-H activation methodologies has opened up new avenues for the direct functionalization of otherwise unreactive C-H bonds. nih.gov For this compound, the benzylic C-H bonds at the 2-position of the propane (B168953) backbone are potential sites for such reactions.
While direct C-H functionalization of this specific molecule is not widely reported, related transformations on similar structures provide a basis for predicting its reactivity. Directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, is a powerful strategy. nih.gov In the context of this compound, the hydroxyl groups themselves or derivatives thereof could potentially act as directing groups.
For instance, a variant of the Hofmann-Löffler-Freytag reaction could be envisioned, where a hydroxyl group is converted into a leaving group, followed by radical-mediated hydrogen abstraction and subsequent functionalization. epa.gov Palladium-catalyzed C-H functionalization with aryl iodides has also been developed, suggesting that the iodo-substituent could play a role in directing or participating in such reactions. researchgate.net
Skeletal Rearrangements and Ring Expansions/Contractions
The skeletal structure of this compound is generally stable under normal conditions. However, under specific and often harsh reaction conditions, skeletal rearrangements could be induced.
For instance, treatment with strong acids could potentially lead to dehydration followed by Wagner-Meerwein type rearrangements, although this is less likely given the primary nature of the alcohols. Pinacol-type rearrangements are not applicable here as they require vicinal diols.
Ring expansion or contraction reactions would typically involve the formation of a cyclic intermediate which then undergoes rearrangement. Given the acyclic nature of the starting material, such transformations would require a multi-step sequence, likely involving the initial cyclization of the diol moiety as discussed in section 3.2.3, followed by a subsequent rearrangement of the heterocyclic ring. There is no specific information in the provided search results to suggest that this compound readily undergoes such rearrangements.
Tandem and Domino Reaction Sequences Incorporating this compound
While direct experimental studies on tandem or domino reactions specifically utilizing this compound are not readily found in the current body of scientific literature, its structural motifs allow for the proposal of several plausible and synthetically valuable cascade sequences. These hypothetical pathways are grounded in well-established principles of organometallic chemistry and tandem catalysis observed with structurally related molecules.
One of the most promising hypothetical applications of this compound is in palladium-catalyzed intramolecular cyclization reactions. These reactions, often proceeding in a domino fashion, can lead to the stereoselective synthesis of complex cyclic and polycyclic compounds. For instance, an intramolecular Heck-type reaction could be envisioned, where the aryl iodide moiety undergoes oxidative addition to a palladium(0) catalyst, followed by intramolecular insertion of one of the hydroxyl groups (or a derivative thereof) onto the newly formed organopalladium intermediate.
Another conceivable domino sequence involves an initial intermolecular coupling reaction, such as a Sonogashira or Suzuki coupling, at the iodo-position, followed by an intramolecular cyclization. This approach would allow for the introduction of additional diversity into the final molecular scaffold.
Hypothetical Tandem Reaction: Sonogashira Coupling Followed by Intramolecular Cyclization
A plausible and synthetically attractive domino reaction sequence commencing with this compound could involve an initial palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne. The resulting 2-(2-(alkynyl)phenyl)propane-1,3-diol intermediate would then be primed for a subsequent intramolecular cyclization.
The general proposed reaction is outlined below:
Step 1: Sonogashira Coupling this compound reacts with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine). This step would yield a 2-(2-(alkynyl)phenyl)propane-1,3-diol derivative.
Step 2: Intramolecular Cyclization The proximate diol functionality in the Sonogashira product could then undergo an intramolecular nucleophilic attack on the newly introduced alkyne. This cyclization could be promoted by the same catalytic system or by the addition of another reagent, leading to the formation of a substituted chromane or a related oxygen-containing heterocycle. The regioselectivity of this cyclization (i.e., which hydroxyl group attacks which carbon of the alkyne) would be influenced by the reaction conditions and the substitution pattern of the alkyne.
The table below outlines the key components and expected transformations in this hypothetical domino reaction.
| Reactant | Reagents | Intermediate | Final Product |
| This compound | 1. Terminal Alkyne, Pd(PPh₃)₄, CuI, Base2. Cyclization Promoter (e.g., Acid or Base) | 2-(2-(Alkynyl)phenyl)propane-1,3-diol | Substituted Chromane Derivative |
Detailed Research Findings on Analogous Systems
While specific data for this compound is absent, extensive research on analogous o-haloaryl alcohols and their derivatives supports the feasibility of such tandem reactions. For example, palladium-catalyzed intramolecular cyclizations of o-iodobenzyl alcohols are known to produce various heterocyclic compounds. Similarly, domino reactions involving Sonogashira coupling followed by cyclization are well-documented for a range of substrates, demonstrating the power of this strategy in heterocyclic synthesis. dntb.gov.ua These studies have established the general principles and catalytic systems that would be applicable to the proposed transformations of this compound.
The development of such tandem and domino reactions starting from readily accessible materials like this compound holds significant promise for the efficient construction of diverse and complex molecular entities with potential applications in medicinal chemistry and materials science. Further experimental investigation is warranted to explore and validate these promising synthetic avenues.
In Depth Mechanistic Studies and Computational Chemistry Applications
Elucidation of Reaction Mechanisms for Key Transformations
The elucidation of a reaction mechanism is a cornerstone of physical organic chemistry, providing a detailed, step-by-step description of how a chemical reaction occurs. For a molecule like 2-(2-Iodophenyl)propane-1,3-diol, this would involve studying reactions such as its conversion to a chromane (B1220400) derivative through intramolecular cyclization.
Kinetic studies are fundamental to understanding reaction mechanisms, as they provide quantitative data on the rates of chemical reactions and how these rates are affected by the concentrations of reactants, catalysts, and other species. By systematically varying these concentrations and monitoring the reaction progress over time, the rate law for the reaction can be determined. The rate law, in turn, provides insight into the composition of the transition state of the rate-determining step of the reaction.
For a hypothetical intramolecular cyclization of this compound to form a chromane derivative, a kinetic study might involve monitoring the disappearance of the starting material or the appearance of the product using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The data obtained could then be used to determine the reaction order with respect to the starting material and any catalyst used.
Table 1: Hypothetical Kinetic Data for the Intramolecular Cyclization of this compound
| Experiment | Initial [Substrate] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.01 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.01 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.02 | 2.4 x 10⁻⁵ |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, one could infer that the reaction is first order with respect to both the substrate and the catalyst, suggesting that both are involved in the rate-determining step.
Many chemical reactions proceed through one or more transient intermediates that are not the starting materials or the final products. The direct observation and characterization of these intermediates can provide invaluable evidence for a proposed reaction mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy at low temperatures, electron paramagnetic resonance (EPR) spectroscopy for radical intermediates, and mass spectrometry can be employed to identify and characterize these fleeting species.
In the context of a palladium-catalyzed reaction involving this compound, one might expect to observe organopalladium intermediates. By carefully designing experiments, it may be possible to isolate or spectroscopically observe these intermediates, providing direct evidence for the catalytic cycle.
The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. By measuring the rates of reaction for a series of substituted derivatives of this compound, a Hammett plot can be constructed. The slope of this plot, known as the reaction constant (ρ), provides information about the electronic nature of the transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups.
Kinetic isotope effect (KIE) studies involve measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. The magnitude of the KIE can provide information about bond-breaking or bond-forming events at the isotopically labeled position in the rate-determining step of the reaction. For example, in a reaction involving the cleavage of a C-H bond on the diol side chain, a significant primary kinetic isotope effect would be expected upon replacing hydrogen with deuterium.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful lens through which to view the world of molecules and their reactions. By solving the equations of quantum mechanics, it is possible to calculate the structures, energies, and properties of molecules and to map out the potential energy surfaces of chemical reactions.
Density Functional Theory (DFT) has become a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations can be used to determine the three-dimensional structures of reactants, products, and transition states, as well as their relative energies. This information can be used to predict reaction pathways and to understand the factors that control selectivity.
For this compound, DFT calculations could be used to model the transition state for its intramolecular cyclization, providing a detailed picture of the geometry and electronic structure of this critical point on the reaction coordinate. Furthermore, DFT can be used to calculate various properties that are relevant to reactivity, such as atomic charges, frontier molecular orbital energies, and electrostatic potentials.
Table 2: Hypothetical DFT-Calculated Energies for a Reaction of this compound
| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactant | -452.12345 | 0.0 |
| Transition State | -452.09876 | 15.5 |
| Product | -452.15432 | -19.4 |
This is a hypothetical data table for illustrative purposes.
While DFT calculations are excellent for studying the electronic details of a reaction, they are often performed on isolated molecules in the gas phase. In reality, chemical reactions take place in a solvent, and the conformation of the reacting molecule can play a crucial role. Molecular dynamics (MD) simulations are a computational technique that can be used to model the motion of atoms in a molecule over time, taking into account the effects of the surrounding solvent molecules.
MD simulations of this compound could be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers to interconversion between them. This information is critical for understanding how the molecule might need to adopt a specific shape before it can undergo a reaction. Furthermore, MD simulations can provide insight into the role of the solvent in stabilizing or destabilizing different conformations and intermediates along the reaction pathway.
Transition State Modeling and Energy Profile Mapping
Detailed transition state modeling and energy profile mapping for reactions involving this compound are not extensively reported in peer-reviewed literature. Such studies are computationally intensive and are typically performed to understand the kinetics and thermodynamics of specific chemical transformations.
In principle, computational methods like Density Functional Theory (DFT) or ab initio calculations could be employed to model the transition states of reactions involving the hydroxyl groups or the iodophenyl moiety of this compound. For instance, in an oxidation reaction of the diol to the corresponding dialdehyde (B1249045) or dicarboxylic acid, transition state modeling would elucidate the structure of the activated complex, involving the diol and the oxidizing agent. This would allow for the calculation of the activation energy (Ea), providing insight into the reaction rate.
A hypothetical energy profile for a reaction could be represented in the following table:
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 0 | Reactants (e.g., Diol + Oxidant) | 0 |
| 1 | Transition State 1 | +25 |
| 2 | Intermediate | +5 |
| 3 | Transition State 2 | +20 |
| 4 | Products | -15 |
| This table is a generalized representation and does not reflect experimental data for this compound. |
Quantitative Structure-Activity Relationship (QSAR) Studies (non-biological)
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to a specific activity. While commonly used in drug discovery (biological QSAR), they can also be applied to non-biological properties such as reactivity, solubility, or toxicity.
A search of scientific databases reveals no specific non-biological QSAR studies focused on this compound. To conduct such a study, a dataset of structurally related compounds with measured activity would be required. For example, a QSAR model could be developed to predict the performance of a series of substituted iodophenyl diols as precursors in a particular chemical synthesis.
The process would involve:
Data Set Selection: A series of compounds with structural variations (e.g., different substituents on the phenyl ring) and their corresponding measured activity (e.g., reaction yield, rate constant) would be compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, would be calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical equation relating the descriptors to the activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
Without a relevant dataset, it is not possible to present a QSAR study for this compound.
Stereochemical Pathways and Stereocontrol Mechanisms
The stereochemistry of this compound is an important aspect of its chemistry. The central carbon atom attached to the iodophenyl group is a prochiral center. If the two hydroxyl groups are chemically differentiated in a reaction, this center can become a stereocenter. Furthermore, the molecule possesses a plane of symmetry, making it a meso compound if the two CH2OH groups are unsubstituted. However, reactions at one of the hydroxyl groups would lead to a chiral molecule.
The synthesis of specific stereoisomers of related propane-1,3-diols often involves stereocontrolled reactions. For instance, the synthesis of phenolic propane-1,2- and 1,3-diols has been achieved through methods like epoxidation and subsequent cleavage of allylic precursors, where the stereochemistry of the epoxide can direct the stereochemical outcome of the diol. researchgate.net
For this compound, a stereocontrolled synthesis could potentially start from a chiral precursor or utilize a chiral catalyst to direct the formation of a specific enantiomer or diastereomer. For example, asymmetric hydrogenation of a corresponding diketone or prochiral enone could yield an enantiomerically enriched diol.
In-depth Analysis of this compound Reveals Data Scarcity
A comprehensive review of available scientific literature and chemical databases indicates a significant lack of detailed research on the chemical compound this compound. While the compound is listed in some chemical supplier databases, indicating its synthesis is possible, in-depth studies characterizing its spectroscopic and structural properties appear to be unpublished or not widely disseminated.
Similarly, a thorough search for solid-state structural elucidation through single-crystal X-ray diffraction for determining its absolute stereochemistry and conformation, or powder X-ray diffraction for polymorphism studies, also returned no specific results for this compound.
While general principles of these analytical techniques are well-established and applied to a wide range of chemical compounds, including various propane-1,3-diol derivatives, the specific application and resulting data for this compound are not available in the public domain. For instance, studies on other propane-1,3-diol derivatives demonstrate the utility of UV-Vis spectroscopy for monitoring reactions, such as the oxidation of propane-1,3-diol by potassium permanganate (B83412), where the decrease in absorbance at a specific wavelength is tracked over time to determine reaction kinetics. ajchem-a.com However, no such kinetic data has been published for this compound.
The absence of this information in scholarly articles and public repositories prevents the creation of a detailed scientific article as requested. Further experimental research would be required to generate the data necessary to fulfill the specified outline.
Advanced Spectroscopic and Structural Characterization in Chemical Research
High-Resolution Mass Spectrometry for Product Identification and Mechanistic Studies (e.g., fragmentation analysis)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions and offering deep insights into molecular structure through fragmentation analysis. When applied to 2-(2-Iodophenyl)propane-1,3-diol, HRMS can unequivocally confirm its molecular formula and shed light on its intrinsic chemical stability and bond connectivities.
In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule is first gently ionized, often by protonation, to form the pseudomolecular ion [M+H]⁺. The high resolving power of the mass analyzer then allows for the measurement of its mass with exceptional accuracy, distinguishing it from other ions of the same nominal mass.
Subsequent tandem mass spectrometry (MS/MS) experiments involve the isolation of the [M+H]⁺ ion followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. The analysis of these fragments provides a roadmap of the molecule's structure.
For this compound, several key fragmentation pathways can be anticipated based on the known behavior of iodinated aromatic compounds and propane-1,3-diol derivatives. nih.govnih.govnih.govdocbrown.infodocbrown.info A primary and highly characteristic fragmentation event for aromatic iodides is the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. docbrown.info This can lead to the loss of an iodine radical or an iodide ion, depending on the ionization mode. Another significant fragmentation pathway for diols involves the loss of water molecules from the protonated molecular ion. youtube.com Alpha-cleavage, the breaking of the bond adjacent to an oxygen atom, is also a common fragmentation route for alcohols and ethers. youtube.com
A plausible fragmentation pattern for this compound in positive ion mode ESI-MS/MS is detailed in the table below. The initial protonation would likely occur on one of the hydroxyl groups.
| m/z (calculated) | Proposed Fragment Structure | Plausible Fragmentation Pathway |
| 279.9826 | [C₉H₁₂IO₂]⁺ | Protonated molecule [M+H]⁺ |
| 261.9720 | [C₉H₁₀IO]⁺ | Loss of a water molecule (H₂O) from the protonated molecular ion. |
| 243.9614 | [C₉H₈I]⁺ | Subsequent loss of a second water molecule. |
| 152.9924 | [C₉H₉O₂]⁺ | Loss of an iodine radical (I•) from the protonated molecule. |
| 133.0284 | [C₈H₅O]⁺ | Loss of iodine and subsequent rearrangement and fragmentation of the propanediol (B1597323) side chain. |
| 127.0000 | [I]⁺ | Direct cleavage of the C-I bond to produce an iodine cation (less common in ESI). |
The selective detection of iodinated compounds can also be achieved by inducing in-source fragmentation, where a high cone voltage in the ESI source promotes the formation of iodide ions (I⁻) in negative ion mode. nih.govresearchgate.net This provides a sensitive and selective method for identifying iodinated species in complex mixtures. The detailed analysis of these fragmentation patterns not only confirms the identity of the synthesized product but can also be instrumental in mechanistic studies, for instance, by identifying intermediates and byproducts in the reaction mixture.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., CD, ORD)
This compound possesses a chiral center at the C2 position of the propane (B168953) chain, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. For applications where stereochemistry is crucial, determining the enantiomeric purity is essential. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is exceptionally well-suited for this purpose. creative-biostructure.comwikipedia.orgsaschirality.org
These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.orgsaschirality.org
Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.org A non-racemic sample will exhibit a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) in the regions where a chromophore absorbs light. slideshare.net For this compound, the iodophenyl group acts as a strong aromatic chromophore. photophysics.com The interaction of this chromophore with the chiral center will give rise to a distinct CD spectrum. The two enantiomers will produce mirror-image CD spectra. Therefore, by comparing the CD spectrum of a synthesized sample to that of a known enantiomerically pure standard, one can determine the absolute configuration and calculate the enantiomeric excess.
Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mgcub.ac.in An ORD spectrum plots this rotation against the wavelength. Similar to CD, chiral molecules exhibit characteristic ORD curves, and enantiomers produce mirror-image curves. creative-biostructure.commgcub.ac.in The Cotton effect is also observed in ORD as an anomalous dispersion curve in the region of the chromophore's absorption. slideshare.net While CD spectroscopy is often preferred for its clearer, more resolved peaks, ORD can also be a valuable tool for determining absolute configuration and assessing enantiomeric purity. creative-biostructure.comnih.gov
In the absence of enantiomerically pure standards, computational methods, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD and ORD spectra for each enantiomer. nih.govacs.org By comparing the experimentally measured spectrum with the calculated spectra, the absolute configuration of the predominant enantiomer in the sample can be assigned. The magnitude of the CD signal or the optical rotation is directly proportional to the concentration of the chiral substance and its enantiomeric purity.
The application of these chiroptical techniques is therefore critical for the complete stereochemical characterization of this compound, ensuring that its three-dimensional structure is fully understood and controlled.
Applications in Advanced Chemical Synthesis and Methodology Development
As a Chiral Building Block in Asymmetric Synthesis of Complex Molecules
The existence of chiral versions of 2-(2-Iodophenyl)propane-1,3-diol, such as (S)-1-(2-Iodophenyl)propane-1,3-diol which is commercially available, underscores its potential as a chiral building block in asymmetric synthesis. bldpharm.com Chiral diols are fundamental components in the synthesis of numerous complex and biologically active molecules. sctunisie.orgnih.gov The stereogenic centers in the diol backbone can be used to induce chirality in subsequent reactions, making it a valuable starting material for the enantioselective synthesis of pharmaceuticals and other fine chemicals. masterorganicchemistry.comquizlet.com
The general strategy for utilizing a chiral building block like (S)-2-(2-Iodophenyl)propane-1,3-diol would involve leveraging its pre-existing stereochemistry to control the formation of new stereocenters. This can be achieved through various synthetic transformations where the diol moiety directs the approach of reagents, leading to a high degree of stereoselectivity. While specific examples for this particular diol are not prevalent, the principle is a cornerstone of modern organic synthesis.
Precursor to Structurally Diverse Organic Compounds
The dual functionality of this compound, possessing both an aryl iodide and a diol, makes it an attractive precursor for the synthesis of a wide array of structurally diverse organic compounds. The aryl iodide group is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
One of the most significant applications of aryl iodides is in palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, allow for the formation of new bonds with a high degree of control and functional group tolerance. The 2-iodophenyl group of the diol could participate in well-established cross-coupling reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds or introduce new alkyl or vinyl groups.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to generate aryl alkynes.
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
Carbonylative Coupling: Introduction of a carbonyl group using carbon monoxide.
The 1,3-diol functionality offers another avenue for diversification. The hydroxyl groups can undergo a range of transformations, including:
Etherification: Formation of ethers by reaction with alkyl halides or other electrophiles.
Esterification: Formation of esters through reaction with carboxylic acids or their derivatives.
Protection and Deprotection: The diol can be protected, for example as an acetal (B89532) or ketal, to allow for selective reactions at the aryl iodide position, and then deprotected to reveal the diol for further functionalization. researchgate.netnih.gov
Cyclization: The diol can be used to form heterocyclic rings, such as 1,3-dioxanes.
The combination of these reactive sites allows for a modular approach to the synthesis of complex molecules, where different fragments can be introduced sequentially at the aryl and diol positions.
Role in the Design and Synthesis of Novel Ligands for Catalysis
Chiral diols and their derivatives are frequently employed as backbones for the synthesis of chiral ligands, which are crucial for asymmetric catalysis. The 1,3-diol structure of this compound provides a scaffold upon which catalytically active groups can be appended.
A common strategy involves the conversion of the hydroxyl groups into other functionalities, such as phosphines, which are widely used as ligands in transition metal catalysis. For instance, the diol could be converted to a ditosylate or dihalide, followed by reaction with a phosphide (B1233454) source to generate a bidentate phosphine (B1218219) ligand. The aryl iodide provides a handle for further modification of the ligand structure through cross-coupling reactions, allowing for the fine-tuning of steric and electronic properties of the resulting catalyst. This tunability is critical for optimizing the performance of a catalyst in a specific reaction.
While direct examples of ligands derived from this compound are not found in the literature, the general principles of ligand design strongly suggest its potential in this area. mdpi.com
Integration into Polymer Science and Materials Chemistry
The bifunctional nature of this compound also lends itself to applications in polymer science and materials chemistry.
The diol functionality allows this compound to act as a monomer in step-growth polymerization reactions, such as the synthesis of polyesters and polyurethanes. researchgate.netnih.gov The incorporation of the 2-iodophenyl group into the polymer backbone would result in a functional polymer. The iodine atoms along the polymer chain could then be subjected to post-polymerization modification via the aforementioned cross-coupling reactions. This approach allows for the synthesis of precisely defined polymer architectures with tailored properties. For example, grafting of different side chains onto the polymer backbone could be achieved, leading to materials with specific solubility, thermal, or optical properties.
Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. The structure of this compound, with its two hydroxyl groups and one reactive aryl iodide, can be conceptually viewed as an AB2-type monomer, a common building block for hyperbranched polymers.
In a hypothetical polymerization, the hydroxyl groups (B functionalities) could react with a suitable linking agent, while the aryl iodide (A functionality) remains available for subsequent branching reactions or for the introduction of other functionalities at the periphery of the dendritic structure. The synthesis of dendrimers typically involves a stepwise, generational growth from a central core. While no literature currently describes the use of this compound as a core or branching unit, its structure is amenable to the synthetic strategies employed in dendrimer and hyperbranched polymer synthesis.
Development of Molecular Probes for Chemical Research (e.g., fluorescent tags, affinity labels)
The development of molecular probes for chemical research, such as fluorescent tags and affinity labels, often relies on a modular scaffold that can be functionalized with a reporter group (e.g., a fluorophore), a reactive group for target binding, and often a linker. This compound possesses the necessary handles for such constructions.
The aryl iodide can be used to attach a fluorophore via a cross-coupling reaction. The diol functionality can be modified to introduce a reactive group for covalent attachment to a target biomolecule or to attach a recognition element, such as biotin (B1667282) for affinity labeling. The propane (B168953) backbone serves as a simple linker. While no specific molecular probes based on this compound have been reported, its structure provides a versatile platform for their design and synthesis.
Future Research Directions and Perspectives
Exploration of More Sustainable and Greener Synthetic Routes
The advancement of green chemistry principles provides a critical framework for developing new synthetic pathways to molecules like 2-(2-Iodophenyl)propane-1,3-diol. chemistryjournals.net Traditional multi-step syntheses often rely on hazardous reagents and generate substantial chemical waste. chemistryjournals.net Future research should prioritize the development of environmentally benign and economically viable production methods.
Key areas of exploration include:
Biocatalysis: Leveraging enzymes or whole-cell systems for the synthesis could offer high selectivity under mild, aqueous conditions. For instance, a process integrating biotransformation and catalytic dehydration has been successfully used to produce methacrylic acid from 2-methyl-1,3-propanediol. rsc.org A similar strategy could be envisioned where a microbial oxidation of a suitable precursor yields the diol functionality, minimizing the need for harsh chemical oxidants.
Renewable Feedstocks: Investigating routes that begin from bio-based platform chemicals, such as 1,3-propanediol (B51772) derived from glycerol (B35011) fermentation, is a key sustainability goal. qub.ac.uknih.gov The challenge would lie in developing a selective method for introducing the 2-iodophenyl group onto this bio-derived scaffold.
Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is essential. This includes exploring catalytic C-H activation/arylation strategies that avoid the pre-functionalization steps common in traditional cross-coupling, thereby reducing waste and improving atom economy. chemistryjournals.net The BHC Company's greener, catalytic process for ibuprofen (B1674241) serves as a successful industrial example of this principle. chemistryjournals.net
A comparison of potential synthetic approaches is summarized in the table below.
| Feature | Traditional Synthesis (Hypothetical) | Proposed Green Route |
| Starting Materials | Petroleum-based | Bio-based (e.g., glycerol) qub.ac.uk |
| Key Steps | Grignard reactions, protection/deprotection | Biotransformation, catalytic C-H arylation rsc.orgnih.gov |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids chemistryjournals.net |
| Byproducts | Stoichiometric metal salts, organic waste | Water, recyclable catalyst |
| Energy Input | High temperature/pressure | Mild conditions (biocatalysis) or energy-efficient methods (microwave) chemistryjournals.net |
Development of Highly Efficient and Selective Catalytic Systems
Catalysis is central to modern organic synthesis, and its application to this compound can be viewed from two perspectives: its synthesis and its use as a synthetic tool.
Future research should focus on:
Stereoselective Synthesis: The 1,3-diol unit contains a stereocenter. Developing catalytic systems that can control the stereochemistry during the synthesis is a significant goal. A modular method combining a decatungstate photocatalyst with a chiral nickel catalyst has been used for the enantioselective synthesis of other 1,2- and 1,3-diols from simple precursors. nih.gov Applying such dual catalytic strategies could provide access to enantiomerically pure forms of this compound.
Catalyst and Ligand Development: The diol itself, particularly in its enantiopure form, could serve as a chiral ligand for asymmetric catalysis. The bidentate nature of the diol could be used to coordinate with a metal center, creating a chiral environment for reactions like asymmetric hydrogenation, oxidation, or carbon-carbon bond formation.
Tandem Catalysis: The presence of both an iodo group (a handle for cross-coupling) and hydroxyl groups offers the potential for sequential, one-pot catalytic reactions. For example, a palladium-catalyzed Suzuki coupling at the iodo-position could be followed by a copper-catalyzed etherification of the diol in a single vessel, rapidly building molecular complexity.
| Catalytic Approach | Research Goal | Potential Impact |
| Dual Ni/Photocatalysis nih.gov | Enantioselective C-H arylation of 1,3-propanediol derivatives. | Direct, atom-economical access to enantiopure this compound. |
| Chiral Ligand Synthesis | Use the diol to form novel chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. | Creation of new catalysts for asymmetric transformations. |
| Tandem Reactions | Combine Pd-catalyzed cross-coupling with subsequent functionalization of the diol. | Increased synthetic efficiency and rapid generation of compound libraries. |
Innovative Applications in Supramolecular Chemistry and Self-Assembly
The molecular structure of this compound is well-suited for designing self-assembling systems. The interplay of hydrogen bonding from the diol and halogen bonding from the iodo-substituent can direct the formation of ordered structures.
Future research directions include:
Halogen Bonding: The iodine atom can act as a Lewis acidic halogen bond donor, interacting with Lewis bases (e.g., nitro groups, carbonyls). This interaction is directional and has been used to control the supramolecular structures of other iodo-nitro substituted aromatic compounds. nih.gov Exploring the co-crystallization of this compound with various halogen bond acceptors could lead to new crystalline materials with tailored properties.
Organogels and Liquid Crystals: The combination of directional hydrogen and halogen bonds, along with potential π-π stacking from the phenyl ring, could enable the formation of extended networks. This could lead to the development of low molecular weight organogelators or thermotropic liquid crystals.
Functional Materials: By chemically modifying the diol or phenyl ring, functional groups can be introduced. The self-assembly of these modified molecules could be used to create materials for applications in sensing, charge transport, or as templates for nanoparticle synthesis.
| Interaction Type | Participating Groups | Potential Supramolecular Structure |
| Hydrogen Bonding | -OH groups of the diol | Chains, sheets, helices |
| Halogen Bonding nih.gov | Iodine atom (donor) with a Lewis base (acceptor) | Directional linkages, 3D frameworks |
| π-π Stacking | Phenyl rings | Columnar or lamellar assemblies |
Integration with Flow Chemistry and Automation in Organic Synthesis
Flow chemistry, which involves performing reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages in terms of safety, reproducibility, and scalability. uc.pt The synthesis and subsequent modification of this compound are prime candidates for this technology.
Future perspectives in this area are:
Automated Synthesis: Developing a fully automated, multi-step flow synthesis would enable the on-demand production of the target molecule and its derivatives. semanticscholar.org This involves pumping reagents through heated or cooled reactors, with in-line purification and analysis to monitor the reaction progress in real-time. semanticscholar.org
High-Throughput Experimentation (HTE): Coupling flow reactors with robotic systems for high-throughput experimentation can dramatically accelerate the optimization of reaction conditions. semanticscholar.org This would allow for the rapid screening of catalysts, solvents, and temperatures for the synthesis or subsequent functionalization of the diol.
Accessing Unstable Intermediates: Flow chemistry allows for the generation and immediate use of unstable or hazardous intermediates, as they exist only in small quantities within the reactor at any given time. This could open up new synthetic routes that are not feasible under traditional batch conditions.
Predictive Modeling and Machine Learning in Reaction Discovery and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. beilstein-journals.org These computational tools can analyze vast datasets to predict outcomes and guide experimental design, saving time and resources. beilstein-journals.orgpreprints.org
For this compound, future research could leverage:
Reaction Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore the complex parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for yield or selectivity. ucla.edu This data-driven approach has been shown to outperform human intuition in identifying optimal reaction parameters. ucla.edu
Predictive Synthesis: AI models trained on large reaction databases can predict the most viable synthetic pathways for a target molecule. preprints.org This could be used to propose novel and more efficient routes to this compound and its derivatives.
Property Prediction: Machine learning can be used to predict the physicochemical properties of new derivatives before they are synthesized. By building models that correlate molecular structure with properties relevant to materials science (e.g., crystal packing, electronic properties) or medicinal chemistry, research efforts can be focused on the most promising candidates.
| Machine Learning Application | Specific Goal | Expected Outcome |
| Bayesian Optimization ucla.edu | Optimize the yield of a Pd-catalyzed cross-coupling reaction using the iodo-functionalized diol. | Identification of global optimal reaction conditions with a minimal number of experiments. beilstein-journals.org |
| Retrosynthesis Prediction preprints.org | Propose novel synthetic routes to complex molecules starting from the diol. | Discovery of non-intuitive and more efficient synthetic strategies. |
| Property Modeling (QSPR) | Predict the halogen bonding strength or self-assembly behavior of new diol derivatives. | Rational design of new supramolecular materials with desired properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
